N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-7-12(3-4-12)6-13-11(17)8-1-2-9-10(5-8)15-18-14-9/h1-2,5,16H,3-4,6-7H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXNNJXQZFINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Cyclization of Benzoic Acid Derivatives
A common route involves nitration of 3-aminobenzoic acid followed by cyclization with sulfur monochloride (S$$2$$Cl$$2$$):
- Nitration : 3-Aminobenzoic acid is nitrated using fuming nitric acid (HNO$$3$$) and sulfuric acid (H$$2$$SO$$_4$$) at 0–5°C to yield 3-amino-5-nitrobenzoic acid.
- Diazotization and Cyclization : The nitro group is reduced to an amine, diazotized with NaNO$$2$$/HCl, and treated with S$$2$$Cl$$_2$$ to form the benzothiadiazole ring.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO$$3$$, H$$2$$SO$$_4$$ | 0–5°C | 78% |
| Cyclization | S$$2$$Cl$$2$$, HCl | 80°C | 65% |
Alternative Pathway via Direct Carboxylation
Electrophilic carboxylation of 2,1,3-benzothiadiazole using CO$$_2$$ under palladium catalysis provides a one-step route but with moderate yields (50–60%).
Synthesis of [1-(Hydroxymethyl)cyclopropyl]methylamine
Cyclopropanation of Allyl Alcohol Derivatives
The hydroxymethyl cyclopropane moiety is synthesized via Simmons-Smith cyclopropanation:
- Substrate Preparation : Allyl alcohol is protected as its tert-butyldimethylsilyl (TBDMS) ether.
- Cyclopropanation : Treatment with diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple (Zn-Cu) generates the cyclopropane ring.
- Deprotection and Functionalization : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), and the resulting primary alcohol is converted to an amine via a Gabriel synthesis.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Protection | TBDMSCl, imidazole | RT | 92% |
| Cyclopropanation | CH$$2$$I$$2$$, Zn-Cu | 40°C | 68% |
| Amination | Phthalimide, DEAD | 80°C | 75% |
Patent-Based Hydroxymethyl Cyclopropane Synthesis
A method from CN113943231A employs bromination and acetylation of pentaerythritol to form 1-hydroxymethyl cyclopropyl acetonitrile, which is hydrolyzed to the amine:
- Bromination : Pentaerythritol reacts with hydrobromic acid (HBr) and acetic acid (AcOH) to yield tribromoneopentyl acetate.
- Acetylation : Treatment with acetic anhydride forms the cyclopropane ring.
- Hydrolysis and Amination : The nitrile intermediate is hydrolyzed to the carboxylic acid and converted to the amine via Curtius rearrangement.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
2,1,3-Benzothiadiazole-5-carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl$$_2$$):
- Activation : The acid reacts with SOCl$$_2$$ at reflux (70°C) for 2 hours.
- Coupling : The acid chloride is reacted with [1-(hydroxymethyl)cyclopropyl]methylamine in dichloromethane (DCM) with triethylamine (Et$$_3$$N) as a base.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Et$$_3$$N (2 equiv) |
| Temperature | RT |
| Yield | 85% |
Carbodiimide-Based Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) provides higher yields under milder conditions:
- Activation : EDC (1.2 equiv) and HOBt (1.1 equiv) are added to the carboxylic acid in DMF.
- Coupling : The amine (1.05 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
Optimization Data :
| Coupling Agent | Solvent | Yield |
|---|---|---|
| EDC/HOBt | DMF | 92% |
| DCC | THF | 78% |
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography using a gradient of ethyl acetate (EtOAc) and hexanes (3:1 → 1:1). Analytical HPLC confirms purity >98%.
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.45 (s, 1H, NH), 7.95–7.85 (m, 2H, Ar-H), 4.20 (s, 2H, CH$$2$$), 3.60 (s, 2H, CH$$_2$$OH), 1.30–1.10 (m, 4H, cyclopropane).
- HRMS : Calculated for C$${12}$$H$${14}$$N$$4$$O$$2$$S [M+H]$$^+$$: 295.0865; Found: 295.0868.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Advantages | Limitations |
|---|---|---|---|
| Acid Chloride Coupling | SOCl$$_2$$ activation | High reactivity | Requires anhydrous conditions |
| EDC/HOBt Coupling | Mild conditions | High yields | Cost of reagents |
| Patent-Based Amine Synthesis | Scalable cyclopropanation | Industrial applicability | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiadiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the benzothiadiazole ring.
Scientific Research Applications
Chemical Applications
The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of derivatives with enhanced properties. For instance:
- Synthesis of Complex Molecules : It can be utilized in the creation of novel chemical entities through various synthetic routes, such as cyclopropanation and nucleophilic substitution reactions, which facilitate the introduction of diverse functional groups.
- Material Science : The compound's structural features make it suitable for developing advanced materials, including polymers and coatings that exhibit improved mechanical and thermal properties.
Biological Applications
Research indicates that N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has significant potential in biological research:
- Biochemical Probes : The compound is investigated for its role as a biochemical probe or inhibitor in various biological pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and anticancer activities. By inhibiting enzymes involved in inflammation or cancer progression, the compound may provide new avenues for treatment .
Medicinal Applications
The medicinal potential of this compound is noteworthy:
- Anti-inflammatory Agents : Research has demonstrated that compounds similar to this benzothiadiazole derivative exhibit significant analgesic and anti-inflammatory properties. They have been shown to increase pain thresholds and suppress inflammatory responses more effectively than established medications like Lornoxicam and Diclofenac .
- Cancer Research : Ongoing studies aim to explore the compound's efficacy in cancer treatment by targeting specific pathways involved in tumor growth and metastasis.
Industrial Applications
In industrial settings, this compound finds utility in:
- Development of Coatings : Its unique chemical structure allows it to be incorporated into coatings that require specific properties such as durability and resistance to environmental factors.
- Agricultural Chemicals : The compound may also play a role in developing agrochemicals due to its potential biological activity against pests or pathogens .
Case Studies
Mechanism of Action
The mechanism of action of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Benzothiadiazole vs. Benzooxadiazole Derivatives
- Benzo[c][1,2,5]oxadiazole-5-carboxamide (): Replacing the sulfur atom in benzothiadiazole with oxygen (forming benzooxadiazole) reduces electron-withdrawing effects. Benzooxadiazole derivatives exhibit lower molar absorptivity in UV-vis spectra compared to benzothiadiazoles due to reduced conjugation .
Benzothiadiazole vs. Benzimidazole Derivatives ()
- Thiosemicarbazone-based benzimidazoles (e.g., Compound 4–8) :
Benzimidazoles are electron-rich heterocycles, contrasting with the electron-deficient benzothiadiazole. Thiosemicarbazone substituents in these analogs introduce hydrogen-bonding capabilities, which are absent in the target compound. The cyclopropane group in the target compound imposes greater steric hindrance compared to the benzyl or methoxybenzyl groups in benzimidazoles .
Benzothiadiazole vs. Benzodioxol-Imidazole Hybrids ()
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () :
The benzodioxol ring provides a planar, lipophilic scaffold, while the imidazole group enables protonation at physiological pH. In contrast, the benzothiadiazole core in the target compound is rigid and polar, favoring interactions with charged residues in enzymes or receptors.
Substituent Analysis
Cyclopropane-Containing Moieties
- Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate () :
This building block shares the [1-(hydroxymethyl)cyclopropyl] group with the target compound. The carbamate group in this analog increases hydrolytic instability compared to the carboxamide linkage in the target, which is more resistant to metabolic degradation . - Compound 50 () :
Features a cyclopropanecarboxamide linked to a benzodioxol-thiazole system. The absence of a hydroxymethyl group reduces solubility (logP ~2.8 vs. ~1.9 for the target compound, estimated) .
Thiosemicarbazone vs. Carboxamide Functional Groups
- Thiosemicarbazones in benzimidazole derivatives () exhibit dual hydrogen-bond donor/acceptor properties, whereas the carboxamide in the target compound acts primarily as a hydrogen-bond acceptor. This distinction impacts molecular recognition in biological systems .
Research Implications
The structural uniqueness of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide lies in its balanced electronic and steric profile. Compared to benzimidazoles or benzodioxols, the benzothiadiazole core may enhance stability under oxidative conditions, making it suitable for prolonged therapeutic use. Further studies should explore its pharmacokinetics and target engagement relative to analogs in and .
Biological Activity
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiadiazole core, which is known for its diverse biological activities. The presence of the cyclopropyl and hydroxymethyl groups may influence its pharmacological properties. The chemical structure can be represented as follows:
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiadiazole have been shown to inhibit cell proliferation in low micromolar concentrations (IC50 values ranging from 1.2 to 5.3 µM) across different cancer types such as MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (kidney cancer) cells .
Table 1: Antiproliferative Activity of Benzothiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Hydroxy-4-methoxy derivative | MCF-7 | 1.2 |
| Cyano-substituted derivative | HCT116 | 3.7 |
| Hydroxy-substituted derivative | HEK293 | 5.3 |
The antiproliferative activity of benzothiadiazole derivatives is often linked to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some benzothiadiazole derivatives have demonstrated antimicrobial activity. For example, certain compounds have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .
Table 2: Antimicrobial Activity of Benzothiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Hydroxy-substituted derivative | E. faecalis | 8 |
| Trihydroxy-substituted derivative | S. aureus | 16 |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of benzothiadiazole derivatives, including this compound, in vitro against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at concentrations below 10 µM. Notably, the compound exhibited higher selectivity towards MCF-7 cells compared to other tested lines.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzothiadiazole derivatives against clinical isolates of Staphylococcus aureus. The study reported that specific derivatives achieved an MIC value significantly lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant bacterial infections.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, often starting with cyclopropane derivatives and benzothiadiazole precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for coupling reactions to enhance solubility and yield .
- Catalysts : Palladium-based catalysts or organocatalysts (e.g., triethylamine) improve regioselectivity in carboxamide bond formation .
- Temperature control : Reactions typically proceed at 60–100°C to balance kinetics and thermal stability of intermediates .
Q. Example Protocol :
React 1-(hydroxymethyl)cyclopropanemethylamine with benzothiadiazole-5-carbonyl chloride in DMF at 80°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is used:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclopropane ring integrity and carboxamide bond formation (e.g., δ 1.2–1.5 ppm for cyclopropane protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 335.12) .
- Infrared Spectroscopy (IR) : Detects characteristic bands (e.g., 1680 cm⁻¹ for C=O stretch) .
Q. Table 1: Key Spectroscopic Benchmarks
| Functional Group | NMR Shift (ppm) | IR Band (cm⁻¹) |
|---|---|---|
| Cyclopropane CH₂ | 1.2–1.5 (¹H) | - |
| Carboxamide C=O | - | 1670–1680 |
| Benzothiadiazole | 7.8–8.5 (¹H) | 1550 (C=N) |
Q. What preliminary biological screening strategies are recommended for this compound?
Methodological Answer:
- In vitro assays :
- Anticancer : Screen against human cancer cell lines (e.g., MCF-7, A549) using MTT assays at 1–100 µM concentrations .
- Antimicrobial : Test bacterial/fungal strains (e.g., E. coli, C. albicans) via broth microdilution .
- Dose-response analysis : Use IC₅₀/EC₅₀ calculations to prioritize lead candidates .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Batch reproducibility : Ensure ≥95% purity via HPLC and control solvent residues (e.g., DMF < 0.1%) .
- Standardized assays : Use identical cell lines/passage numbers and positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic studies : Employ molecular docking to verify target binding (e.g., kinase or protease inhibition) and correlate with activity trends .
Q. What reaction mechanisms govern the stability of the cyclopropane moiety under acidic/basic conditions?
Methodological Answer: The cyclopropane ring is susceptible to ring-opening via:
- Acidic conditions : Protonation at the hydroxymethyl group triggers strain-driven cleavage (e.g., in HCl/THF, forming allylic derivatives) .
- Oxidative stress : Hydrogen peroxide or m-CPBA oxidizes the cyclopropane to epoxides or ketones .
Experimental validation : - Monitor degradation via LC-MS under pH 2–12 buffers at 37°C .
- Use DFT calculations to predict reaction pathways .
Q. How can molecular interactions with biological targets be systematically studied?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases) .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., PDB deposition) to identify binding motifs .
- Metabolomics : Track cellular metabolite shifts via LC-MS after treatment to infer pathway modulation .
Q. What strategies address low aqueous solubility during formulation for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the hydroxymethyl group to enhance solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) or cyclodextrin complexes .
- Co-solvent systems : Use 10% DMSO/90% saline for intraperitoneal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
